molecular formula C22H18N2O2S2 B1226731 2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid

2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid

Cat. No.: B1226731
M. Wt: 406.5 g/mol
InChI Key: JPYKGCKNTOGHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid is a member of quinolines.

Scientific Research Applications

Synthesis and Structural Analysis

  • Multicomponent Synthesis : A study by Dyachenko et al. (2015) involved the synthesis of similar compounds through a condensation process. This process is crucial for creating structurally diverse and potentially biologically active compounds (Dyachenko et al., 2015).

  • Crystal Structure Determination : The structure of a related compound was determined using X-ray analysis, highlighting the compound's potential for various applications, including in material science and pharmaceuticals (Yao et al., 2006).

Potential Therapeutic Applications

  • Antimicrobial Properties : The reactivity of similar compounds has been studied, revealing potential antimicrobial applications. For example, Elkholy and Morsy (2006) reported on the antimicrobial activity of some derivatives (Elkholy & Morsy, 2006).

  • Anticancer Activity : Sayed et al. (2021) explored the anticancer activity and antioxidant properties of similar heterocycles, indicating potential use in cancer research and treatment (Sayed et al., 2021).

  • Synthesis of Derivatives : The synthesis of various derivatives has been a focus, with research by Al-Taifi et al. (2016) contributing to the development of new compounds with potential biological applications (Al-Taifi et al., 2016).

  • Antitubercular Activity : Research by Marvadi et al. (2020) on novel derivatives showed promising antitubercular agents with lower cytotoxicity profiles, suggesting applications in tuberculosis treatment (Marvadi et al., 2020).

Novel Syntheses and Applications

  • Novel Synthesis Methods : The synthesis of various compounds derived from similar structures has been explored, with studies like that of Shams et al. (2010) examining new methods for creating polyfunctionally substituted heterocyclic compounds (Shams et al., 2010).

  • Efficient Synthesis Routes : Zheng et al. (2009) reported on an efficient synthesis method for derivatives, which is significant for the large-scale production and industrial application of these compounds (Zheng et al., 2009).

  • Solar Cell Application : Bobe et al. (2016) investigated the use of a derivative in dye-sensitized solar cells, demonstrating the compound's versatility in renewable energy applications (Bobe et al., 2016).

Properties

Molecular Formula

C22H18N2O2S2

Molecular Weight

406.5 g/mol

IUPAC Name

2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-2-phenylacetic acid

InChI

InChI=1S/C22H18N2O2S2/c23-13-16-19(18-11-6-12-27-18)15-9-4-5-10-17(15)24-21(16)28-20(22(25)26)14-7-2-1-3-8-14/h1-3,6-8,11-12,20H,4-5,9-10H2,(H,25,26)

InChI Key

JPYKGCKNTOGHKX-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(C(=N2)SC(C3=CC=CC=C3)C(=O)O)C#N)C4=CC=CS4

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SC(C3=CC=CC=C3)C(=O)O)C#N)C4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid
Reactant of Route 2
2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid
Reactant of Route 3
2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid
Reactant of Route 4
2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid
Reactant of Route 5
2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid
Reactant of Route 6
2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid

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